

Formulation of PEI-siRNA nanocomplexes for gene silencing

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Polyethylenimine, ethylenediamine

CAS No.: 25987-06-8

Cat. No.: B1167773

[Get Quote](#)

Application Note: Formulation of PEI-siRNA Nanocomplexes for Gene Silencing

Executive Summary

This guide details the formulation of stable, high-efficiency PEI-siRNA nanocomplexes (polyplexes) for gene silencing applications. Unlike plasmid DNA, small interfering RNA (siRNA) consists of short (<30 bp), rigid double-stranded fragments that resist condensation. Consequently, standard PEI-DNA protocols often yield poor siRNA encapsulation and low silencing efficiency.

This protocol utilizes Branched PEI (25 kDa)—the industry standard for in vitro transfection—and corrects common formulation errors regarding buffer selection and N/P ratios. It emphasizes the "Proton Sponge" mechanism and provides a self-validating workflow to ensure reproducible knockdown.

Scientific Foundation

The Challenge of siRNA Condensation

siRNA is a stiff, rod-like molecule with a low charge density per molecule compared to plasmid DNA. To form stable colloidal particles, a higher excess of cationic polymer is required to overcome the entropic penalty of condensation.

Mechanism of Action: The Proton Sponge Effect

PEI mediates gene delivery via the "Proton Sponge Effect."^{[1][2]}

- Uptake: Positively charged polyplexes bind to anionic cell surface proteoglycans and are endocytosed.
- Buffering: PEI contains secondary and tertiary amines with a pKa ~6.9. As the endosome acidifies (pH 7.4 to 5.0), PEI buffers the influx of protons.
- Rupture: This buffering causes a massive influx of Cl⁻ ions and water to maintain charge neutrality (osmotic swelling).^[2] The resulting pressure ruptures the endosome, releasing the siRNA into the cytosol before lysosomal degradation can occur.



[Click to download full resolution via product page](#)

Figure 1: The Proton Sponge Mechanism facilitating endosomal escape of PEI-siRNA polyplexes.

Critical Parameters & Calculations

The N/P Ratio

The N/P ratio is the molar ratio of amine groups (N) in PEI to phosphate groups (P) in siRNA.^[3]^[4]

- Optimal Range for siRNA: N/P 10 – 20 (Branched PEI 25kDa).

- Note: Ratios < 5 usually result in unstable complexes; Ratios > 30 increase cytotoxicity without significant efficiency gains.

Calculation Formula:

- 43: Average molecular weight of the PEI repeating unit (C₂H₅N).
- 325: Average molecular weight of a nucleotide (Sodium salt).

Quick Reference Table (for 1 µg siRNA):

Target N/P Ratio	Mass of PEI Required (µg)	Volume of 1 mg/mL PEI Stock (µL)
5 (Low Stability)	0.66 µg	0.66 µL
10 (Standard)	1.32 µg	1.32 µL
15 (High Efficiency)	1.98 µg	1.98 µL
20 (Max Recommended)	2.64 µg	2.64 µL

Buffer Selection (Critical)

- DO USE: 5% Glucose (Dextrose) or 150 mM HEPES. These non-ionic or zwitterionic buffers maintain isotonicity without shielding the electrostatic interaction.
- DO NOT USE: PBS, DMEM, or Saline (NaCl) during complexation. The high ionic strength (salt) shields charges, causing immediate aggregation and precipitation of the complex (size > 1000 nm).

Experimental Protocol

Materials:

- Branched PEI (25 kDa) (e.g., Sigma 408727 or equivalent).
- siRNA (Desalted or HPLC purified).

- Nuclease-free water.
- 5% (w/v) Glucose solution (Sterile filtered).

Step 1: Reagent Preparation

- PEI Stock (1 mg/mL): Dissolve PEI in nuclease-free water. Adjust pH to 7.0 with HCl. Filter sterilize (0.22 μ m). Store at 4°C.
- siRNA Stock (20 μ M): Resuspend siRNA in nuclease-free water.

Step 2: Complexation (The "Flash Mix" Method)

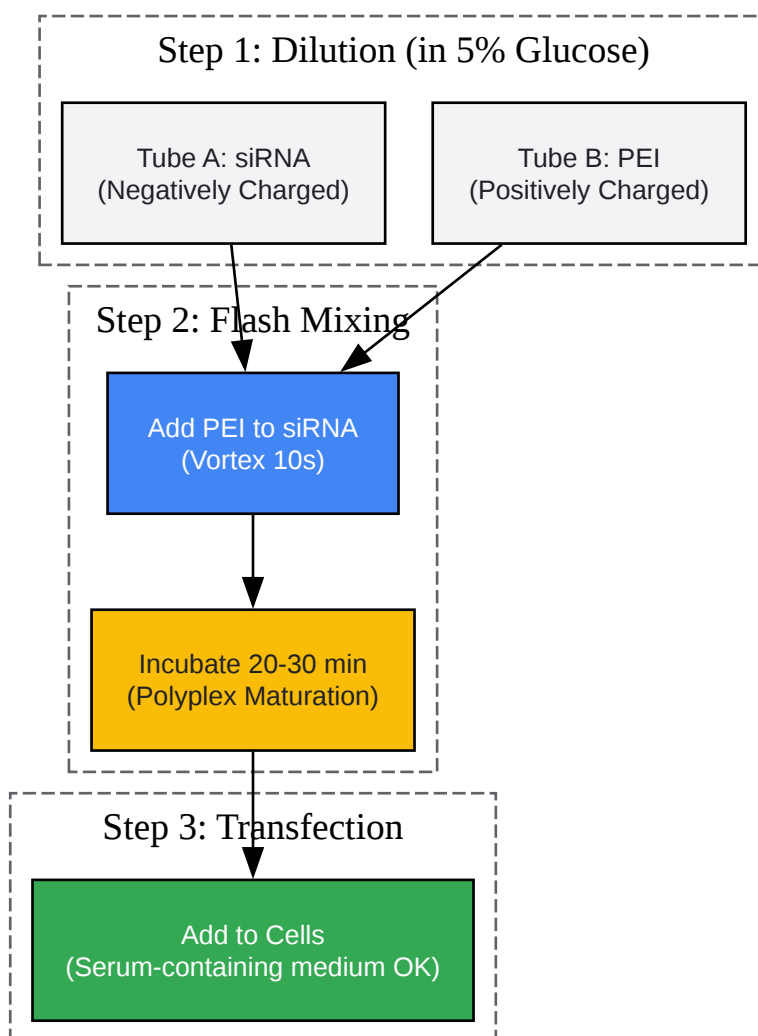
Example for one well of a 6-well plate (Transfecting 2.5 μ g siRNA at N/P = 15).

- Tube A (siRNA): Dilute 2.5 μ g siRNA into 100 μ L of 5% Glucose. Vortex gently.
- Tube B (PEI): Calculate PEI needed:
 - Dilute 4.95 μ L of PEI Stock (1 mg/mL) into 100 μ L of 5% Glucose. Vortex gently.
- Mixing: Add the content of Tube B (PEI) into Tube A (siRNA) all at once.
 - Why? Adding PEI to siRNA ensures that complexes form in an excess of siRNA initially, preventing large aggregates.
- Incubation: Vortex immediately for 10 seconds. Incubate at Room Temperature for 20–30 minutes.
 - Result: This allows the polyplexes to mature to a size of ~100–200 nm.

Step 3: Transfection

- Cell Prep: Seed cells to be 60–70% confluent at the time of transfection.
- Medium Change: Replace culture medium with fresh serum-containing medium (PEI is compatible with serum, unlike cationic lipids).
- Addition: Add the 200 μ L of complex mixture dropwise to the well. Swirl plate gently.

- Analysis: Assay for knockdown 24–48 hours post-transfection.



[Click to download full resolution via product page](#)

Figure 2: Step-by-step workflow for the formulation of PEI-siRNA nanocomplexes.[5]

Quality Control & Troubleshooting

Validation Metrics:

- Particle Size (DLS): Target 80–200 nm. >500 nm indicates aggregation.
- Zeta Potential: Target +20 to +30 mV. Neutral or negative charge indicates insufficient PEI (Low N/P).

Troubleshooting Guide:

Issue	Probable Cause	Corrective Action
Visible Precipitation	Used PBS/Saline for complexation.[6]	MUST use 5% Glucose.[7] Salt shields charges and causes aggregation.
High Cytotoxicity	Free PEI concentration too high.	Reduce N/P ratio (try 10 instead of 15). Wash cells 4 hours post-transfection.[8]
Low Knockdown	N/P ratio too low; siRNA not condensed.	Increase N/P to 20. Ensure PEI pH is ~7.0 (protonation is pH dependent).
Variable Results	Inconsistent mixing speed.	Use "Flash Mixing" (pipette fast) and vortex immediately.

References

- Boussif, O., et al. (1995). "A versatile vector for gene and oligonucleotide transfer into cells in culture and in vivo: polyethylenimine." [9][10][11] *Proceedings of the National Academy of Sciences*, 92(16), 7297-7301. [9] [Link](#)
 - Foundational paper establishing PEI as a "proton sponge" vector. [9]
- Grayson, A.C.R., et al. (2006). "Biophysical properties of polyethylenimine-based gene delivery systems." *Pharmaceutical Research*.
- Zintchenko, A., et al. (2008). "Simple modifications of branched PEI lead to highly efficient siRNA carriers with low toxicity." [12] *Bioconjugate Chemistry*, 19(7), 1448-1455. [Link](#)
 - Discusses the toxicity/efficiency trade-off of branched vs. linear PEI for siRNA.
- Merkel, O.M., et al. (2009). "Stability of siRNA polyplexes from poly(ethylenimine) and poly(ethylenimine)-g-poly(ethylene glycol) under in vivo conditions." *Biomaterials*. [5][13][14]
 - Highlights the importance of glucose buffers and stability against salt-induced aggreg

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. DSpace \[minerva-access.unimelb.edu.au\]](https://minerva-access.unimelb.edu.au)
- [2. laboratorynotes.com \[laboratorynotes.com\]](https://laboratorynotes.com)
- [3. nmj.mums.ac.ir \[nmj.mums.ac.ir\]](https://nmj.mums.ac.ir)
- [4. Multilayer mediated forward and patterned siRNA transfection using linear-PEI at extended N/P ratios - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. Synthesis and characterization of mannosylated pegylated polyethylenimine as a carrier for siRNA - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [7. fnkprddata.blob.core.windows.net \[fnkprddata.blob.core.windows.net\]](https://fnkprddata.blob.core.windows.net)
- [8. Physicochemical and Biological Evaluation of siRNA Polyplexes Based on PEGylated Poly\(amido amine\)s - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. A versatile vector for gene and oligonucleotide transfer into cells in culture and in vivo: polyethylenimine - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [10. Receptor-mediated gene delivery using polyethylenimine \(PEI\) coupled with polypeptides targeting FGF receptors on cells surface - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [11. scribd.com \[scribd.com\]](https://scribd.com)
- [12. Simple modifications of branched PEI lead to highly efficient siRNA carriers with low toxicity - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [13. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [14. A versatile vector for gene and oligonucleotide transfer into cells in culture and in vivo: polyethylenimine - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Formulation of PEI-siRNA nanocomplexes for gene silencing]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1167773/docs#formulation-of-pei-sirna-nanocomplexes-for-gene-silencing\]](https://www.benchchem.com/product/b1167773/docs#formulation-of-pei-sirna-nanocomplexes-for-gene-silencing)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)